molecular formula C12H15NO2 B12882081 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol

Cat. No.: B12882081
M. Wt: 205.25 g/mol
InChI Key: IUMDKZCPRSBPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents. Isoxazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between nitrile oxides and alkenes, forming the isoxazole ring. The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar biological activities.

    3-Methyl-4,5-diphenyl-4,5-dihydroisoxazole: Known for its anti-inflammatory properties.

    4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole: Used in medicinal chemistry for drug development.

Uniqueness

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and phenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-ethyl-5-methyl-3-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C12H15NO2/c1-3-10-11(13-15-12(10,2)14)9-7-5-4-6-8-9/h4-8,10,14H,3H2,1-2H3

InChI Key

IUMDKZCPRSBPJF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NOC1(C)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.